Epichlorohydrin

Description

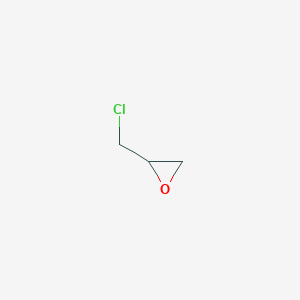

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(chloromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Record name | 1-CHLORO-2,3-EPOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPICHLOROHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24969-06-0 | |

| Record name | Poly(epichlorohydrin) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24969-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020566 | |

| Record name | Epichlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-2,3-epoxypropane appears as a clear colorless liquid with an irritating chloroform-like odor. Density 9.8 lb / gal. Flash point 87 °F. Polymerizable. If polymerization takes place inside a closed container, the container is subject to violent rupture. Irritates the skin and respiratory system. Toxic by ingestion. A confirmed carcinogen. Vapors heavier than air. Used to make plastics and as a solvent., Gas or Vapor, Liquid; Liquid, Colorless liquid with a slightly irritating, chloroform-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a slightly irritating, chloroform-like odor. | |

| Record name | 1-CHLORO-2,3-EPOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epichlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (Chloromethyl)oxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | EPICHLOROHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/46 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Epichlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

241.7 °F at 760 mmHg (EPA, 1998), 117.9 °C, 116 °C, 242 °F | |

| Record name | 1-CHLORO-2,3-EPOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPICHLOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPICHLOROHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/46 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Epichlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

93 °F (EPA, 1998), 88 °F, 88 °F (31 °C) (Closed cup), 31 °C c.c., 93 °F | |

| Record name | 1-CHLORO-2,3-EPOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epichlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | EPICHLOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPICHLOROHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/46 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Epichlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 72 °F (NTP, 1992), Miscible with most organic solvents, Miscible with alcohol, ether, chloroform, trichloroethylene, carbon tetrachloride; immiscible with petroleum hydrocarbons., In water, 6.59X10+4 mg/L at 25 °C, 65.9 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6, 7% | |

| Record name | 1-CHLORO-2,3-EPOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPICHLOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Chloromethyl)oxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | EPICHLOROHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Epichlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.18 to 1.801 at 68 °F (EPA, 1998), 1.1750 at 25 °C/4 °C, Relative density (water = 1): 1.2, 1.18 | |

| Record name | 1-CHLORO-2,3-EPOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPICHLOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPICHLOROHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/46 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Epichlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.29 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.29 (Air = 1), Relative vapor density (air = 1): 3.2, 3.29 | |

| Record name | 1-CHLORO-2,3-EPOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPICHLOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPICHLOROHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/46 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 61.88 °F (EPA, 1998), 16.4 [mmHg], 16.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.6, 13 mmHg | |

| Record name | 1-CHLORO-2,3-EPOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epichlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | EPICHLOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPICHLOROHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/46 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Epichlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Purity: 99% | |

| Record name | EPICHLOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

106-89-8, 24969-06-0 | |

| Record name | 1-CHLORO-2,3-EPOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epichlorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epichlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-(chloromethyl)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024969060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPICHLOROHYDRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epichlorohydrin | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/epichlorohydrin-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Oxirane, 2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epichlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICHLOROHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OOR508C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPICHLOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Chloromethyl)oxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | EPICHLOROHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/46 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 1-chloro-2,3-epoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TX4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-54.4 to -14.1 °F (EPA, 1998), -25.6 °C, -57.2 °C, -48 °C, -54 °F | |

| Record name | 1-CHLORO-2,3-EPOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPICHLOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Chloromethyl)oxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | EPICHLOROHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/46 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Epichlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Epichlorohydrin: Advanced Synthetic Methodologies and Process Engineering

Propylene-Based Synthesis Routes: Mechanistic and Kinetic Studies

Allylic Chlorination and Hypochlorination Processes

The initial and one of the most critical stages in the propylene-based synthesis of epichlorohydrin is the high-temperature chlorination of propylene (B89431) to form allyl chloride. This is followed by the hypochlorination of allyl chloride to produce a mixture of dichlorohydrin isomers.

Allylic Chlorination: The direct chlorination of propylene to allyl chloride is a rapid and exothermic reaction. The process is typically carried out at elevated temperatures, generally between 350°C and 675°C, to favor allylic substitution over addition reactions. To suppress the formation of by-products such as 1,2-dichloropropane, maintaining a consistent temperature and using an excess of propylene are crucial. Kinetic studies have shown that the reaction mechanism at high temperatures is likely a radical mechanism. A proposed kinetic model that considers the reversible formation of the C3H6Cl· radical and direct hydrogen abstraction to form the C3H5· radical has shown good agreement with experimental data.

Hypochlorination: The subsequent reaction of allyl chloride with hypochlorous acid yields a mixture of 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626), typically in a 70:30 ratio. The kinetics of this chlorohydrination reaction have been studied, and it's understood that parallel and consecutive reactions occur. The selectivity of dichlorohydrin formation is influenced by the concentration of chloride ions. An equation relating selectivity to chloride ion concentration has been developed and validated with experimental data. The relative rates of various competing reactions, such as the reaction of chlorine with water versus allyl chloride, and the reaction of the allyl chloride-chlorine complex with water versus chloride ions, have been determined.

Table 1: Key Kinetic Parameters in Allylic Chlorination and Hypochlorination

| Reaction Step | Key Parameters | Findings |

| Allylic Chlorination | Temperature | Optimal range is 480°C to 530°C. |

| Reactant Ratio | Stoichiometric excess of propylene is used. | |

| Reaction Mechanism | Primarily a radical mechanism at high temperatures. | |

| Hypochlorination | Product Ratio | 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol are formed in a 70:30 ratio. |

| Influence of Cl⁻ | Selectivity towards dichlorohydrins is dependent on chloride ion concentration. | |

| Competing Reactions | Rate constant ratios for competing reactions have been established. |

While the high-temperature chlorination of propylene is often a thermal process, research into catalytic systems aims to improve selectivity and reduce energy consumption. For the subsequent hypochlorination and epoxidation steps, catalyst development is crucial. Titanium silicalite-1 (TS-1) has been investigated as a catalyst for the direct epoxidation of allyl chloride to this compound using hydrogen peroxide as an oxidant. This approach can lead to by-products through hydrolysis and re-oxidation of this compound. Another promising catalyst is Ti-MWW, which has shown high catalytic activity and product selectivity in the epoxidation of allyl chloride with H2O2.

The broader this compound catalyst market is experiencing growth driven by the demand for more efficient and sustainable manufacturing processes. This includes catalysts for both the traditional propylene route and newer, greener methods.

Chlorohydrin Dehydrochlorination

The final step in the synthesis is the dehydrochlorination of the dichlorohydrin mixture to form the epoxide ring of this compound. This reaction is typically carried out using an alkaline solution, such as sodium hydroxide (B78521) or calcium hydroxide.

The dehydrochlorination of dichloropropanols is an inherently fast reaction. The mechanism involves the deprotonation of the hydroxyl group by a base to form an alkoxide ion, which then acts as an internal nucleophile to displace the adjacent chloride, forming the epoxide ring. Kinetic studies have shown that both dehydrochlorination and the competing hydrolysis of this compound can be modeled as second-order reactions. The rate constant for dehydrochlorination is significantly larger than that for hydrolysis under the same conditions.

Research has explored both heterogeneous and homogeneous catalytic systems to improve the efficiency of this step. Solid base catalysts, such as alkaline earth metal oxides on a γ-Al2O3 support, have been investigated for the gas-phase dehydrochlorination of 1,3-dichloro-2-propanol. Among these, BaO/γ-Al2O3 has shown high conversion and selectivity. The use of phase transfer catalysts, such as tetrabutylammonium (B224687) chloride (TBACl), has been shown to significantly

Catalytic Dehydrochlorination Pathways

Heterogeneous Catalysis Research

The shift towards heterogeneous catalysis in this compound synthesis is driven by the advantages of easier catalyst separation, reduced wastewater generation, and the potential for continuous production processes. sci-hub.se Research in this area is focused on developing robust and selective solid catalysts for the dehydrochlorination of dichloropropanols to this compound.

Alkaline earth metal oxides supported on materials like gamma-alumina (γ-Al2O3) have been investigated as solid base catalysts for the cyclization of dichlorohydrin to this compound. researchgate.net A series of catalysts using nitrates and chlorides of magnesium, calcium, and barium as precursors on a γ-Al2O3 carrier were prepared by the equivalent-volume impregnation method. sci-hub.seresearchgate.net

Among these, a catalyst with 10% barium oxide (BaO) loading on γ-Al2O3 demonstrated superior performance. sci-hub.seresearchgate.net The enhanced catalytic activity is attributed to the increased base strength resulting from the BaO loading. researchgate.netresearchgate.net Key factors influencing the catalytic efficiency include the specific surface area and the number of active basic sites on the catalyst. sci-hub.seresearchgate.net Under optimized conditions of 270°C, the 10BaO/γ-Al2O3 catalyst achieved a 1,3-dichlorohydrin (1,3-DCH) conversion of 98.4% and an this compound selectivity of approximately 90%. researchgate.netresearchgate.net This catalyst also exhibited excellent stability and consistently high activity during the reaction process. researchgate.netresearchgate.net

Table 1: Performance of BaO/γ-Al2O3 Catalyst

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 10BaO/γ-Al2O3 | researchgate.net |

| Reaction | 1,3-DCH to ECH | researchgate.net |

| Temperature | 270°C | researchgate.net |

| 1,3-DCH Conversion | 98.4% | researchgate.net |

Hydrotalcite-derived mixed oxides, particularly those of magnesium and aluminum, have emerged as promising heterogeneous catalysts for the gas-phase dehydrochlorination of dichloropropanol (B8674427). rsc.org This approach offers a more sustainable alternative to the conventional use of stoichiometric amounts of alkali hydroxides, which generates large quantities of salt waste. rsc.org

During the reaction, the hydrotalcite-derived mixed oxide is rehydrated to a hydrotalcite-like compound. rsc.org This rehydrated form possesses strong Brønsted basicity and a moderately high surface area, which effectively activates the alcohol group of dichloropropanol. rsc.org However, the hydrogen chloride (HCl) formed as a byproduct can exchange with the interlayer hydroxide groups, leading to a gradual decrease in the catalyst's reactivity. rsc.org

A key advantage of this system is the catalyst's regenerability. The original mixed oxide structure and catalytic activity can be restored through facile calcination. rsc.org This allows for multiple reaction cycles. rsc.org Furthermore, the HCl and water evolved during the regeneration step can be recycled back to the initial glycerol (B35011) hydrochlorination stage, paving the way for a more atom-efficient and waste-free process for producing bio-based this compound. rsc.org

Kinetic Modeling of Dehydrochlorination Reactions

Understanding the kinetics of the dehydrochlorination of dichloropropanols (DCP) is crucial for designing and optimizing industrial reactors. Studies have investigated the reaction kinetics in the presence of a caustic soda solution. scribd.comscribd.com

The dehydrochlorination of DCP to this compound and the subsequent hydrolysis of this compound have both been determined to follow second-order kinetics. scribd.comscribd.com Kinetic parameters, including activation energies, can be determined using Arrhenius plots from data collected at various temperatures. scribd.com One study found that the dehydrochlorination reaction is first order with respect to the hydroxyl ion concentration and second order with respect to the dichloropropanol concentration. researchgate.net The activation energy for this reaction was determined to be 150 (±10) kJ mol−1. researchgate.net In another study focusing on the dehydrochlorination of 1,3-dichloropropanol in the presence of excess sodium hydroxide, the reaction kinetics conformed to a pseudo-first-order model with respect to the dichloropropanol concentration. researchgate.netresearchgate.net

Table 2: Kinetic Parameters for Dichloropropanol Dehydrochlorination

| Kinetic Model | Order w.r.t. [OH-] | Order w.r.t. [DCP] | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Second-Order | 1 | 2 | 150 (±10) | researchgate.net |

Glycerol-to-Epichlorohydrin (GTE) Process: Sustainable Chemical Engineering Perspectives

The Glycerol-to-Epichlorohydrin (GTE) process has gained significant attention as a sustainable alternative to the traditional propylene-based route, primarily due to the increasing availability of glycerol as a byproduct from biodiesel production. rug.nlresearchgate.net This process typically involves two main steps: the hydrochlorination of glycerol to form a dichlorohydrin intermediate, followed by a base-catalyzed ring closure to yield this compound. rug.nlresearchgate.netfuturesdiamond.com

The GTE process is considered more environmentally friendly, reducing energy consumption and generating significantly less wastewater and chlorinated byproducts compared to conventional methods. researchgate.net Technip Energies' Epicerol® technology, a commercialized GTE process, is a testament to the industrial viability of this route, with a 100 kta plant in operation since 2012. ten.com

Glycerol Hydrochlorination: Catalytic Innovations

The first step of the GTE process, the hydrochlorination of glycerol, is a critical stage where catalytic innovations play a significant role in process efficiency and selectivity.

Carboxylic Acid Catalysis in Hydrochlorination

Carboxylic acids are effective homogeneous catalysts for the hydrochlorination of glycerol with hydrogen chloride gas. researchgate.netfuturesdiamond.com The reaction mechanism involves the esterification of a hydroxyl group on the glycerol molecule by the carboxylic acid. rug.nl This ester then undergoes cyclization with a neighboring hydroxyl group. rug.nl

The choice of carboxylic acid influences the reaction. For instance, hexanoic acid is often preferred over acetic acid because, while yielding similar results, its separation from the product mixture is less complex due to its higher boiling point. rug.nl The catalytic efficiency of carboxylic acids is also influenced by steric hindrance; less hindered acids tend to exhibit higher activity. rug.nlresearchgate.net Research has also explored dicarboxylic, polycarboxylic, and hydroxycarboxylic acids as selective catalysts for producing monochlorohydrins from glycerol. google.com

Recent kinetic studies have provided deeper insights, showing that a portion of the carboxylic acid catalyst is present as ester intermediates during the reaction. acs.org This has led to the development of new kinetic equations that account for the fraction of the catalyst involved in these intermediate forms. acs.org

Optimization of Reaction Conditions (Temperature, Pressure, Reactant Ratios)

The conversion of glycerol to this compound is a multi-step process, with the initial hydrochlorination of glycerol to dichlorohydrin being a critical stage. rug.nlupm.edu.my Optimizing the reaction conditions at this stage is paramount for maximizing the yield of the desired dichlorohydrin isomers and minimizing byproduct formation.

Key parameters influencing this reaction include temperature, pressure, and the molar ratio of reactants. Research has shown that conducting the hydrochlorination of glycerol at elevated temperatures and pressures can significantly enhance the conversion to dichlorohydrin. rug.nl For instance, one study identified optimal conditions for the hydrochlorination of glycerol using hexanoic acid as a catalyst to be a temperature of 383 K (110°C) and a pressure of 670 kPa. rug.nl Another study, using malonic acid as a catalyst, found the optimal temperature to be 110°C with a glycerol to HCl molar ratio of 1:24. upm.edu.my

The choice of catalyst also plays a significant role. Carboxylic acids are commonly employed, with studies indicating that the type of acid can affect reaction rates and product selectivity. google.com For example, while acetic acid can act as a fast catalyst, n-hexanoic acid offers similar yields with the advantage of easier separation from the product mixture. rug.nl

Table 1: Optimal Reaction Conditions for Glycerol Hydrochlorination

| Parameter | Value | Catalyst | Source |

| Temperature | 110°C (383 K) | Hexanoic Acid | rug.nl |

| Pressure | 670 kPa | Hexanoic Acid | rug.nl |

| Temperature | 110°C | Malonic Acid | upm.edu.my |

| Glycerol:HCl Molar Ratio | 1:24 | Malonic Acid | upm.edu.my |

| Temperature | -15°C to 10°C | None specified | google.com |

| Pressure | 0 to 5 atm (gauge) | None specified | google.com |

Minimization of Trichloropropane Formation

A significant challenge in the synthesis of this compound, particularly from allyl alcohol, is the formation of byproducts, most notably 1,2,3-trichloropropane (B165214). google.com This compound is a toxic and recalcitrant environmental pollutant. asm.orgmuni.cz Its formation is often more pronounced at higher reaction temperatures. google.com

To mitigate the formation of 1,2,3-trichloropropane and other undesired byproducts like allyl chloride, controlling the reaction temperature and pressure is crucial. google.com Research indicates that maintaining a reaction temperature of not more than 20°C and a pressure of not more than 10 atm (gauge) can substantially eliminate the formation of these byproducts. google.com The use of a high concentration of hydrogen chloride (more than 45% by weight) in an aqueous solution during the chlorination of allyl alcohol can also remarkably decrease the production of other undesired byproducts. google.com

Directed evolution of enzymes, such as haloalkane dehalogenase, has also been explored as a method to degrade 1,2,3-trichloropropane, offering a potential bioremediation strategy for this persistent pollutant. asm.orgacs.org

Dichlorohydrin Dehydrochlorination in GTE Process

The second major step in the GTE process is the dehydrochlorination of the dichlorohydrin intermediate to form this compound. rug.nlupm.edu.my This reaction is typically achieved through the use of a base. udl.cat

Development of Alternative Inorganic Base Catalysts

Traditionally, sodium hydroxide (NaOH) is used for the dehydrochlorination of dichlorohydrin. rug.nlleuna-harze.de However, this process generates significant amounts of salt waste. researchgate.net To enhance the sustainability of the GTE process, research has focused on developing alternative, reusable catalysts.

Hydrotalcite-derived mixed oxides of aluminum and magnesium have emerged as promising heterogeneous catalysts for this transformation. researchgate.net These materials can effectively catalyze the dehydrochlorination in the gas phase. researchgate.net Other inorganic bases like calcium hydroxide (Ca(OH)₂) have also been investigated. researchgate.netmdpi.com The use of solid base catalysts offers the potential for a more environmentally friendly process by minimizing waste generation. researchgate.net

Table 2: Alternative Catalysts for Dichlorohydrin Dehydrochlorination

| Catalyst | Phase | Advantage | Source |

| Hydrotalcite-derived Mg-Al mixed oxide | Gas | Reusable, reduces salt waste | researchgate.net |

| Calcium Hydroxide (Ca(OH)₂) | Liquid | Alternative to NaOH | researchgate.netmdpi.com |

Gas-Phase Dehydrochlorination Strategies

Performing the dehydrochlorination of dichlorohydrin in the gas phase over a solid catalyst presents a significant advancement. researchgate.net This approach can lead to a cleaner process with easier product separation and catalyst recycling. One study demonstrated the successful use of a hydrotalcite-derived mixed oxide for the gas-phase dehydrochlorination of dichloropropanol. researchgate.net This method paves the way for a waste-free and more atom-efficient bio-based this compound production process. researchgate.net

Life Cycle Assessment of GTE vs. Conventional Routes

Life cycle assessment (LCA) is a critical tool for evaluating the environmental performance of chemical production processes. When comparing the GTE process to the conventional propylene-based route, several studies have highlighted the environmental benefits of the bio-based method. leuna-harze.deuniba.sk

The GTE process generally exhibits a lower carbon footprint and reduced greenhouse gas emissions. leuna-harze.delcastudio.cz One LCA study reported that this compound produced via the glycerine route has an 83% lower global warming potential compared to the propylene-based route. lcastudio.cz The GTE process is also considered more energy-efficient and generates less hazardous waste. researchgate.net

Table 3: Comparison of Environmental Impacts (GTE vs. Propylene Route)

| Impact Category | Reduction with GTE Process | Source |

| Global Warming Potential | 83% | lcastudio.cz |

| Ozone Layer Depletion Potential | 78% | lcastudio.cz |

| Acidification Potential | 36% | lcastudio.cz |

| Photochemical Ozone Creation | 62% | lcastudio.cz |

Techno-Economic Viability Assessments of GTE Production

The transition from traditional propylene-based this compound synthesis to processes utilizing glycerol, a byproduct of biodiesel production, is driven by the pursuit of sustainability and improved economics. Techno-economic analyses of the Glycerol-to-Epichlorohydrin (GTE) process are crucial in evaluating its competitiveness against established methods.

A key advantage of the GTE process lies in the utilization of crude glycerol, a renewable feedstock that has seen a surplus in supply due to the growth of the biodiesel industry. rug.nl This abundance has exerted downward pressure on glycerol prices, making it an increasingly attractive raw material. rug.nl The GTE process typically involves two main steps: the hydrochlorination of glycerol to form a dichlorohydrin intermediate, followed by a base-catalyzed ring-closure to yield this compound. rug.nl

Studies have shown that the GTE process can be profitable, largely influenced by the selling price of this compound. researchgate.netacs.org One techno-economic analysis highlighted a process for producing 26.5 kilotons per year (kt/yr) of 99.9% pure this compound. acs.orgfigshare.comresearchgate.net This process requires 41.5 kt/yr of glycerol, 29 tonnes per year of hydrochloric acid (HCl), and 15.9 kt/yr of sodium hydroxide (NaOH). acs.orgfigshare.comresearchgate.net The total investment for such a plant was estimated at €63.7 million, with a production cost of approximately €1.28 per kilogram of this compound. researchgate.netacs.orgfigshare.com

The choice of catalyst and reaction medium is critical for the economic viability of the GTE process. For instance, hexanoic acid has been identified as a suitable reaction medium for the hydrochlorination step due to its effectiveness and comparative ease of separation and recovery, which is a crucial factor in minimizing operational costs. rug.nlresearchgate.net The process flowsheet also includes stages for glycerol purification and the purification of the final this compound product. acs.orgfigshare.com

The economic feasibility of GTE plants is also being considered at various industrial scales. Reports analyzing the economics of this compound production from glycerin in the USA using a typical hypochlorination process provide detailed breakdowns of plant construction costs, production cost components, and raw material consumption figures. newswire.com These analyses are vital for companies considering investment in this green production method. rug.nl

Table 1: Techno-Economic Data for a GTE Production Process

| Parameter | Value | Unit |

| This compound Production | 26.5 | kt/yr |

| Glycerol Feedstock | 41.5 | kt/yr |

| HCl Requirement | 29 | t/yr |

| NaOH Requirement | 15.9 | kt/yr |

| Total Investment | 63.7 | M€ |

| Production Cost | 1.28 | €/kg |

This data is based on a specific process simulation and may vary depending on the technology, location, and market conditions. acs.orgfigshare.comresearchgate.net

Alternative Green Synthesis Approaches

Beyond the GTE process, research is actively exploring other innovative and sustainable routes to this compound that promise higher efficiency and a reduced environmental footprint. These methods focus on alternative oxidants, direct epoxidation, and maximizing atom economy.

H2O2-Centered Oxidation/Ammoximation Technologies for this compound Production

The use of hydrogen peroxide (H₂O₂) as a green oxidant is a focal point in the development of cleaner chemical processes. In the context of this compound synthesis, H₂O₂-centered technologies offer a more environmentally benign alternative to traditional chlorination routes, which often generate significant chlorinated byproducts. researchgate.net Research in this area is exploring various catalytic systems that can effectively utilize H₂O₂ for the epoxidation of allyl chloride, a key intermediate in one of the conventional synthesis pathways. The primary advantage of using H₂O₂ is that its only byproduct is water, making the process inherently cleaner.

Direct Epoxidation of Allyl Chloride

Direct epoxidation of allyl chloride to this compound represents a more streamlined and potentially more efficient synthetic route compared to the multi-step chlorohydrin process. This approach aims to directly introduce the epoxide functional group to the allyl chloride molecule in a single step.

The success of direct allyl chloride epoxidation hinges on the development of highly selective and active catalysts. Titanium silicalite-1 (TS-1) and titanium-containing molecular sieves with MWW topology (Ti-MWW) have emerged as promising candidates. These microporous materials contain isolated titanium active sites within their crystalline framework, which are highly effective for catalyzing epoxidation reactions using hydrogen peroxide. The confined environment within the zeolite pores can also influence the selectivity of the reaction, favoring the formation of the desired this compound product.

A significant challenge in the direct epoxidation of allyl chloride is the formation of by-products. The conventional production of this compound via allyl chloride and dichlorohydrin is known for generating a large volume of chlorinated organic by-products, which pose environmental concerns. researchgate.net In the direct epoxidation route, potential by-products can arise from the hydrolysis of the epoxide ring, leading to the formation of glycols, or from other side reactions. Mitigation strategies focus on optimizing reaction conditions such as temperature, pressure, and solvent, as well as fine-tuning the catalyst design to enhance selectivity towards this compound and minimize the formation of unwanted substances.

Atom Economical Synthesis Protocols

The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a cornerstone of green chemistry. The development of atom-economical synthesis protocols for this compound is a major research goal.

Process Intensification and Reaction Engineering for this compound Synthesis

Process intensification in this compound (ECH) synthesis aims to develop more efficient, cost-effective, and environmentally benign production methods. twtm.com.twcip.com.cn A primary focus is the reaction step involving the cyclization of dichloropropanol (DCP) isomers, which is a common feature in both traditional and newer, glycerol-based production routes. cip.com.cn Research in this area has led to processes that significantly reduce production costs and energy consumption. twtm.com.tw For instance, in the synthesis pathway starting from glycerol, a simplified process for separating the dichlorohydrin-water azeotrope without an entrainer has been shown to cut energy use by about 70% and production costs by 50%. twtm.com.tw

Further intensification can be achieved by applying technologies like divided-wall distillation and vapor-recompression to the separation process, which can yield an additional 19% reduction in energy consumption. twtm.com.tw Another avenue of process intensification involves the reaction of allyl chloride with hydrogen peroxide, where designing an optimal plant-wide process with excess allyl chloride increases reaction conversion while ensuring operational safety. twtm.com.tw The development of cleaner production processes using solid sodium hydroxide (NaOH) in a non-aqueous system has also been explored. cip.com.cn This method allows for high selectivity (over 97%) and complete conversion of DCP at mild temperatures (323.2 K) within 20 minutes, generating near-zero wastewater. cip.com.cn The use of gas-solid heterogeneous systems with solid catalysts for the cyclization of DCH to ECH is another promising route, offering advantages like a shorter reaction process, fewer by-products, no wastewater discharge, and easier catalyst separation and regeneration. sci-hub.se

Microchemical System Applications in this compound Synthesis

Microchemical systems, or microreactors, offer a powerful platform for intensifying the synthesis of this compound, particularly in the dehydrochlorination of dichloropropanol (DCP). researchgate.netresearchgate.net These systems provide superior mass and heat transfer, enabling precise control over reaction conditions and minimizing the formation of by-products from ECH decomposition, which can occur under harsh conditions. researchgate.netresearchgate.net The synthesis of ECH from DCP and sodium hydroxide in a microchemical system demonstrates that the optimal operating window for achieving high conversion and selectivity is on a time scale of seconds, whereas side reactions typically become significant on a time scale of minutes. researchgate.net

Research using a microchemical system constructed with a micromixer, a micro-tube, and a microneutralizer has been used to investigate the reaction kinetics of dehydrochlorination of both 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. researchgate.net A new process coupling a tubular reactor with wiped film evaporation has also been developed to reduce energy consumption and material waste. atlantis-press.com This system allows for a rapid reaction and immediate separation of the volatile ECH, preventing side reactions. atlantis-press.com This coupled process significantly shortens reaction times and reduces the required amount of alkali. atlantis-press.com Advanced two-stage microreaction systems have also been developed for related reactions, such as the ring-opening of this compound, which can reduce reaction time and improve selectivity by allowing for precise temperature control in consecutive reactors, thereby lowering energy and material consumption. researchgate.net

Table 1: Performance of Intensified this compound Synthesis Processes

| Technology | Reactants | Key Findings & Optimal Conditions | Yield/Conversion | Source(s) |

|---|---|---|---|---|

| Microchemical System | Dichloropropanol (DCP) isomers, NaOH | Optimal mole ratio of NaOH to DCP is 1.2:1; Temperature: 73-78 °C; Reaction time: 92-97 s. | High conversion & selectivity. | researchgate.net |

| Tubular Reactor + Wiped Film Evaporation | Dichloropropanol (DCP), NaOH | Molar ratio n(NaOH):n(DCP) of 1.05:1; Reaction temp: 50 °C; Residence time: 15 s. | 77.3% | atlantis-press.com |

| Non-aqueous System | 1,3-dichloropropanol (DCP), Solid NaOH, 1-octanol (B28484) (solvent) | Temperature: 323.2 K; Reaction time: < 20 min. | Complete DCP conversion; >97% selectivity. | cip.com.cn |

Energy Integration and Heat Transfer Network Optimization

Significant energy savings in this compound production plants can be realized through systematic energy integration and the optimization of heat exchanger networks (HENs). mdpi.com The goal is to maximize heat recovery between hot and cold process streams, thereby minimizing the consumption of external heating and cooling utilities. mdpi.commdpi.com Several thermodynamic analysis methods, including pinch analysis, exergy analysis, and entransy analysis, have been applied to evaluate and improve the energy efficiency of ECH production units. mdpi.comresearchgate.net